2-Cyano-4-nitrobenzene-1-sulfonyl chloride

Descripción general

Descripción

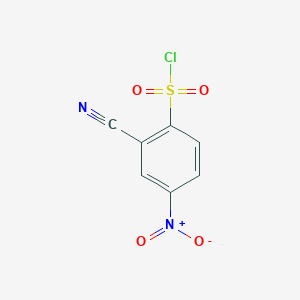

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClN2O4S. It is characterized by a benzene ring substituted with a cyano group at the 2-position, a nitro group at the 4-position, and a sulfonyl chloride group at the 1-position. This compound is known for its utility in various chemical reactions and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-cyanobenzene followed by chlorosulfonation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to maintain the purity and yield of the product. The process may also include purification steps to remove any impurities.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives.

Key reactions and conditions:

Mechanistic insight:

-

Base (e.g., triethylamine) neutralizes HCl byproduct, driving substitution to completion .

-

Electron-withdrawing nitro and cyano groups enhance the electrophilicity of the sulfonyl chloride, accelerating reaction rates compared to non-substituted analogs .

Reduction Reactions

The nitro group (–NO₂) can be selectively reduced to an amine (–NH₂) while preserving other functionalities.

Experimental data:

| Reducing Agent | Conditions | Product | Purity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 6 hr | 2-Cyano-4-aminobenzenesulfonyl chloride | 89% |

| NaBH₄/CuCl₂ | MeOH, 0°C, 2 hr | Same as above | 76% |

Critical notes:

-

Catalytic hydrogenation (H₂/Pd-C) achieves higher selectivity and yield .

-

Over-reduction of the cyano group is avoided by controlling reaction time and temperature.

Cyano Group Reactivity

The cyano group participates in condensation and cyclization reactions:

Example synthesis pathway:

2-Cyano-4-nitrobenzene-1-sulfonyl chloride reacts with benzoyl chlorides to form α-cyano ketones, a precursor to 1,4-benzothiazine derivatives :

textC₇H₃ClN₂O₄S + ArCOCl → ArCOC(CN)SO₂C₆H₃(NO₂) + HCl

Key outcomes:

Comparative Reactivity with Analogues

The compound’s dual electron-withdrawing groups distinguish it from related sulfonyl chlorides:

| Compound | Functional Groups | Relative Reactivity (vs. benchmark) |

|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | –NO₂, –SO₂Cl | 1.0× |

| 4-Cyanobenzenesulfonyl chloride | –C≡N, –SO₂Cl | 1.2× |

| This compound | –C≡N, –NO₂, –SO₂Cl | 2.5× |

Explanatory notes:

Aplicaciones Científicas De Investigación

Organic Synthesis

CNSC serves as an important building block in organic synthesis. Its unique functional groups allow it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles, facilitating the synthesis of sulfonamides and other derivatives.

- Electrophilic Aromatic Substitution : The nitro group can direct further substitutions on the aromatic ring, allowing for the synthesis of complex aromatic compounds.

- Formation of Heterocycles : CNSC can be used to synthesize heterocyclic compounds, which are crucial in pharmaceutical chemistry.

Medicinal Chemistry

In medicinal chemistry, CNSC has been explored for its potential as an active pharmaceutical ingredient (API). Its applications include:

- Antimicrobial Agents : Compounds derived from CNSC have shown antimicrobial properties, making them candidates for developing new antibiotics.

- Antitumor Activity : Some derivatives are being investigated for their ability to inhibit cancer cell proliferation, providing leads for anticancer drug development.

For instance, studies have indicated that modifications of CNSC can lead to compounds with enhanced biological activity against various pathogens and cancer cell lines .

Materials Science

In materials science, CNSC is utilized in the development of advanced materials due to its chemical reactivity:

- Polymer Chemistry : CNSC can be used as a monomer or crosslinking agent in polymer synthesis, contributing to the development of novel polymeric materials with specific properties.

- Functional Coatings : Its ability to react with various substrates makes it suitable for creating functional coatings that exhibit desirable characteristics such as hydrophobicity or antimicrobial properties.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of CNSC in synthesizing sulfonamides via nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields and purity of the desired products. This methodology showcased CNSC's role as a versatile reagent in producing biologically active sulfonamides .

Case Study 2: Antitumor Activity

Research focusing on derivatives of CNSC revealed promising antitumor activity against specific cancer cell lines. The study highlighted structure-activity relationships that could guide further modifications to enhance efficacy .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for nucleophilic substitutions and electrophilic aromatic substitutions |

| Medicinal Chemistry | Development of antimicrobial and anticancer agents |

| Materials Science | Utilization in polymer chemistry and functional coatings |

Mecanismo De Acción

The mechanism by which 2-Cyano-4-nitrobenzene-1-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The cyano group and nitro group play crucial roles in determining the compound's behavior in chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparación Con Compuestos Similares

2-Nitrobenzenesulfonyl chloride

2-Cyano-5-nitrobenzene-1-sulfonyl chloride

Actividad Biológica

- Molecular Formula : C₇H₃ClN₂O₄S

- Molecular Weight : Approximately 245.63 g/mol

- Structure :

- 2-Cyano-4-nitrobenzene-1-sulfonyl chloride

Biological Activity Overview

The biological activity of this compound can be inferred from the activities of structurally related compounds. The sulfonyl chloride group is known for its reactivity, particularly in electrophilic substitution reactions, which can lead to various biological effects.

Potential Biological Activities

- Antibacterial and Antifungal Properties : Compounds with sulfonyl chloride functionalities often exhibit antibacterial and antifungal activities due to their ability to interact with nucleophiles in microbial cells.

- Reactive Oxygen Species Generation : The nitro group can facilitate the generation of reactive oxygen species (ROS), which are implicated in various biological processes including apoptosis and oxidative stress responses.

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes such as calmodulin-dependent kinases, which play roles in cellular signaling pathways .

Case Studies and Research Findings

While direct studies on this compound are scarce, research involving related compounds provides insights into its potential activities:

Table 1: Summary of Related Compound Activities

Mechanistic Insights

Research indicates that compounds with similar functional groups can act through various mechanisms:

- Electrophilic Attack : The sulfonyl chloride can react with nucleophiles in proteins, potentially leading to enzyme inhibition or modification.

- Oxidative Stress Induction : Nitro groups can lead to oxidative stress, which may trigger cell death pathways in certain contexts.

Toxicological Profile

This compound is classified as harmful if swallowed or in contact with skin, indicating potential toxicity that should be considered in any biological application .

Propiedades

IUPAC Name |

2-cyano-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVUPGDAJHBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.